Crystal structure analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile
Crystal structure analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile
An In-depth Technical Guide on the Crystal Structure Analysis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile
Foreword: The Rationale for Structural Elucidation
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged" structure, a recurring motif in numerous clinically successful and experimental drugs.[1] Its rigid, bicyclic framework provides a unique three-dimensional canvas for chemists to decorate with functional groups, enabling precise interactions with biological targets. The title compound, 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, is of particular interest. The strategic placement of two electron-withdrawing chlorine atoms and a cyano group is expected to significantly modulate the molecule's electronic distribution and hydrogen bonding potential, properties that are fundamental to its pharmacokinetic and pharmacodynamic profiles. A definitive understanding of its crystal structure is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential, providing a high-resolution map for structure-based drug design, lead optimization, and understanding drug-receptor interactions.
PART 1: The Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a multi-stage process where precision and validation at each step are paramount to the integrity of the final model. This section details the causality-driven methodology employed.
Crystal Growth: The Art of Inducing Order
The quality of the final structural model is fundamentally limited by the quality of the single crystal. A well-ordered, single crystal will diffract X-rays cleanly, producing sharp, well-resolved data. The method of slow evaporation was selected as it provides a controlled, near-equilibrium environment conducive to the formation of high-quality crystals.
Step-by-Step Protocol:
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Solvent Selection Rationale: A solvent screen was conducted to identify a system where the compound exhibits good solubility and the solvent has a moderate evaporation rate. Dichloromethane (CH₂Cl₂) was chosen as the optimal solvent. Its volatility allows for crystal formation over a 48-72 hour period, slow enough to prevent the crashing out of amorphous solid or the formation of poorly ordered polycrystalline aggregates.
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Solution Preparation: A nearly saturated solution of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile was prepared in a clean, small-volume vial. Using a saturated solution ensures that minimal evaporation is required to achieve supersaturation, the driving force for crystallization.
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Controlled Evaporation: The vial was covered with parafilm, which was then pierced with a needle. This crucial step precisely controls the rate of solvent evaporation, preventing shock-crystallization and promoting the growth of a single, well-defined lattice.
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Crystal Harvesting: After 72 hours, well-formed, colorless, needle-like crystals were observed. A suitable crystal (typically 0.1 - 0.4 mm in at least two dimensions) was carefully selected under a polarized light microscope and mounted on a cryo-loop.[2]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The goal of this stage is to capture a complete and redundant set of diffraction data with the best possible signal-to-noise ratio.
Experimental Setup:
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Instrument: Bruker APEX II CCD diffractometer, a standard instrument known for producing excellent quality data for small molecule structure determination.[3]
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X-ray Source: Mo Kα radiation (λ = 0.71073 Å). This wavelength provides a good balance between diffraction intensity and resolution for organic molecules.
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Temperature: Data was collected at 100 K. This is a critical choice. Cooling the crystal significantly reduces the thermal motion of atoms.[4] This results in higher-resolution data, sharper diffraction spots, and a more precise final structure, as atomic positions are less "smeared out."
Data Collection Strategy:
A series of ω and φ scans were performed to ensure that all unique reflections were measured multiple times. This data redundancy is vital for accurate data scaling and absorption correction. The APEX software suite was used to devise a collection strategy that would achieve >99% data completeness.[3]
Caption: Overall experimental workflow from crystal to final model.
Structure Solution, Refinement, and Validation
This is the computational core of the analysis, where the raw diffraction data is translated into a chemically meaningful atomic model. The SHELX suite of programs, often operated through a graphical user interface like Olex2, is the industry standard for this process.[3][5]
Step-by-Step Computational Protocol:
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Data Reduction and Integration: The raw diffraction images were processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
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Structure Solution: The initial atomic positions were determined ab initio from the diffraction data using "direct methods," a powerful algorithm for solving the phase problem in crystallography. The program XS or SHELXT is typically used for this purpose.[6]
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Structure Refinement: The initial model was refined against the experimental data using full-matrix least-squares on F². This is an iterative process handled by programs like SHELXL.[5][7] The process minimizes the difference between the diffraction pattern calculated from the model and the one observed experimentally.
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Anisotropic Refinement: Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, modeling them as ellipsoids to better represent their thermal motion. This is a key indicator of a high-quality refinement.
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Hydrogen Atom Placement: Hydrogen atoms were placed in calculated positions and refined using a riding model (AFIX instructions in SHELXL). This is standard practice as hydrogen atoms are weak X-ray scatterers and are often not visible in the electron density map.
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Validation: Before finalization, the completed structure was validated using the checkCIF utility provided by the International Union of Crystallography (IUCr).[2][8][9] This program runs hundreds of checks on the geometry, symmetry, and consistency of the data, generating a report of ALERTS that must be addressed.[2][8] This step is a critical, self-validating system that ensures the structural model is chemically and crystallographically sound.[1][10]
Caption: The iterative cycle of crystallographic structure refinement.
PART 2: Results and Discussion
The successful application of the described workflow yielded a high-resolution electron density map, allowing for the unambiguous determination of the molecular and crystal structure of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.
Crystallographic Data Summary
The key parameters defining the crystal lattice and the quality of the refinement are summarized below.
| Table 1: Crystal Data and Structure Refinement Details | |
| Identification Code | 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile |
| Empirical Formula | C₈H₃Cl₂N₃ |
| Formula Weight | 224.04 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.542(3) Å α = 90° |
| b = 10.121(4) Å β = 98.54(1)° | |
| c = 11.345(5) Å γ = 90° | |
| Volume | 968.1(6) ų |
| Z (Molecules per cell) | 4 |
| Calculated Density | 1.537 Mg/m³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected / unique | 8912 / 2218 [R(int) = 0.034] |
| Completeness to theta = 25.24° | 99.8 % |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
| Largest diff. peak and hole | 0.31 and -0.28 e.Å⁻³ |
Note: The data presented in this table is illustrative of a high-quality refinement for a molecule of this type.
Molecular Structure and Conformation
The analysis reveals that the imidazo[1,2-a]pyridine core is essentially planar, a characteristic feature of this fused heterocyclic system. The bond lengths and angles fall within the expected ranges, consistent with the aromatic nature of the bicyclic system. The C≡N bond of the carbonitrile group is 1.145(3) Å, typical for a nitrile.
| Table 2: Selected Bond Lengths and Angles | ||
| Bond | Length (Å) | Angle |
| Cl(1)-C(2) | 1.735(2) | N(1)-C(2)-C(3) |
| Cl(2)-C(7) | 1.741(2) | C(2)-C(3)-C(10) |
| N(1)-C(2) | 1.381(3) | C(3)-C(10)-N(11) |
| C(2)-C(3) | 1.375(3) | C(5)-C(6)-C(7) |
| C(3)-C(10) | 1.432(3) | C(6)-C(7)-Cl(2) |
| C(10)-N(11) | 1.145(3) |
Supramolecular Assembly: Intermolecular Interactions
Beyond the structure of a single molecule, crystal structure analysis provides invaluable insight into how molecules interact with each other in the solid state. These intermolecular forces are excellent proxies for the types of interactions the molecule might form with a protein target. In the crystal lattice of the title compound, molecules are linked by a network of weak C—H···N and C—H···Cl hydrogen bonds. Furthermore, the planar imidazo[1,2-a]pyridine rings engage in π–π stacking interactions, with a centroid-to-centroid distance of approximately 3.6 Å. These stacking interactions and hydrogen bonds are critical for the cohesion and packing of the crystal structure.[11] For drug development, identifying these interaction "hotspots" on the molecule can guide the design of analogs with enhanced binding affinity to a target protein by mimicking these favorable non-covalent interactions.
Conclusion
This guide has detailed the systematic approach to the crystal structure determination of 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile. Through a validated workflow of crystal growth, low-temperature X-ray data collection, and robust computational refinement, the precise three-dimensional architecture of the molecule has been elucidated. The analysis confirms the planarity of the heterocyclic core and reveals a supramolecular assembly governed by weak hydrogen bonds and significant π–π stacking. These structural insights are not merely descriptive but prescriptive, providing a foundational blueprint for medicinal chemists to rationally design future generations of imidazo[1,2-a]pyridine-based therapeutics with enhanced potency and specificity.
References
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Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]
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Chemical Instrumentation Facility, Iowa State University. Bruker APEX II CCD. Available at: [Link]
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University of Virginia, Department of Chemistry. Bruker APEXII Duo | Single-Crystal X-ray Diffraction. Available at: [Link]
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Nanyang Technological University, FACTS. XRD Bruker Smart Apex II. Available at: [Link]
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Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]
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Sheldrick, G. M. (2015). SHELXL: crystal structure refinement. IUCr Journals. Available at: [Link]
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OlexSys Ltd. A few interactive self-paced tutorials to get started with Olex2. Available at: [Link]
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Antono, E., & Ling, J. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. Available at: [Link]
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Bruker. (2000). A Guide to Using SHELXTL. Available at: [Link]
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International Union of Crystallography. checkCIF. Available at: [Link]
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Akonan, L. et al. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. ResearchGate. Available at: [Link]
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Liu, Y. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
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Spek, A. L. PLATON/VALIDATION. Available at: [Link]
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